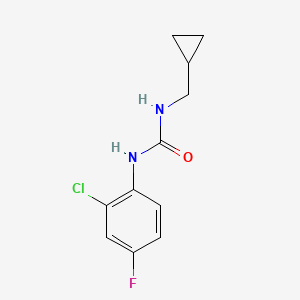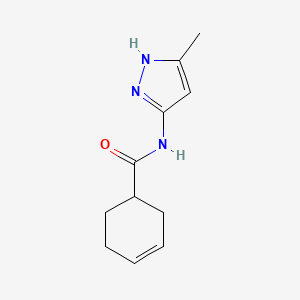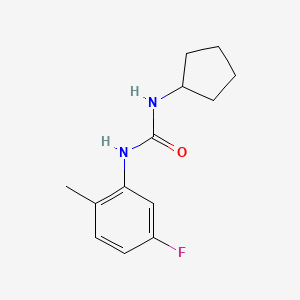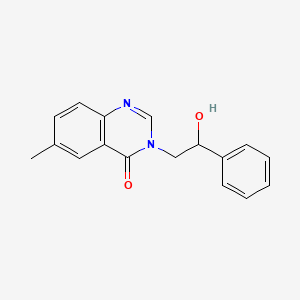![molecular formula C17H15N3O B7527112 N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide](/img/structure/B7527112.png)
N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide, also known as MQC, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. This compound belongs to the class of quinoline derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cancer cell growth and proliferation. N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide has also been found to exhibit anti-inflammatory, antioxidant, and antimicrobial activity. N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide has also been studied for its potential applications in the treatment of metabolic disorders such as diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide in lab experiments is its potent activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide in lab experiments is its potential toxicity. Careful dose optimization and toxicity studies are required to ensure the safety of using N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide. One of the major areas of research is the development of more potent and selective analogs of N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide for the treatment of cancer and other diseases. In addition, the mechanism of action of N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide needs to be further elucidated to fully understand its potential applications in various scientific research fields. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide in humans.
Synthesemethoden
The synthesis of N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide involves the reaction of 6-methyl-3-pyridinemethanol with 2-chloroquinoline-3-carboxylic acid in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide. The synthesis of N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide has been reported in several research articles and is considered to be a straightforward process.
Wissenschaftliche Forschungsanwendungen
N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide has been extensively studied for its potential applications in various scientific research fields. One of the major areas of research is in the field of cancer treatment. N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide has been found to exhibit potent anti-cancer activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-6-7-13(10-18-12)11-19-17(21)16-9-8-14-4-2-3-5-15(14)20-16/h2-10H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZICUYPCNPYJSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7527038.png)
![N-ethyl-N'-[2-(1-pyrrolidinyl)-3-pyridyl]urea](/img/structure/B7527053.png)
![5-[(4-fluorophenoxy)methyl]-N-(5-methyl-1H-pyrazol-3-yl)furan-2-carboxamide](/img/structure/B7527058.png)

![1-Cyclopropyl-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7527064.png)

![1-(2-Methylphenyl)-5-[1-(1-phenyltetrazol-5-yl)ethylsulfanyl]tetrazole](/img/structure/B7527075.png)
![3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527076.png)

![6-methyl-N-[(6-methylpyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7527090.png)
![3-(3-Fluoro-4-methylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7527097.png)
![N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7527105.png)
